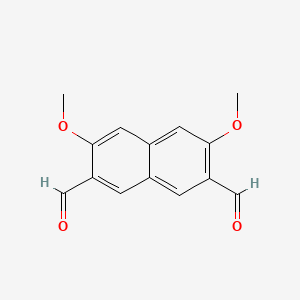

3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde

Description

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

3,6-dimethoxynaphthalene-2,7-dicarbaldehyde |

InChI |

InChI=1S/C14H12O4/c1-17-13-5-10-6-14(18-2)12(8-16)4-9(10)3-11(13)7-15/h3-8H,1-2H3 |

InChI Key |

HZPJKHUVZNSOQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1C=O)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,7-Dimethyl-3,6-dimethoxynaphthalene

The methyl groups at the 2- and 7-positions can be introduced via Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with methyl iodide. For example:

-

Friedel-Crafts Alkylation :

-

React 3,6-dimethoxynaphthalene with methyl chloride in the presence of AlCl₃.

-

Steric and electronic factors favor methylation at the 2- and 7-positions due to the methoxy groups’ directing effects.

-

-

Directed Ortho-Metalation :

Oxidation to Aldehydes

Controlled oxidation of methyl groups to aldehydes is challenging due to over-oxidation risks. Two methods show promise:

Etard Reaction

-

Conditions : CrO₃ in acetic anhydride converts methyl groups to chromium complexes, hydrolyzed to aldehydes.

-

Example :

SeO₂-Mediated Oxidation

-

Conditions : Selenium dioxide in dioxane/water selectively oxidizes methyl groups to aldehydes.

-

Example :

Table 1: Comparative Oxidation Methods

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Etard | CrO₃, Ac₂O | 0°C | 45 | 85 |

| SeO₂ | SeO₂, dioxane/H₂O | Reflux | 50 | 90 |

Electrophilic Formylation Strategies

Vilsmeier-Haack Formylation

This method introduces formyl groups via electrophilic attack on activated aromatic rings. For 3,6-dimethoxynaphthalene:

-

Reaction Setup :

-

3,6-Dimethoxynaphthalene (1.0 mmol) in DMF (5 mL) treated with POCl₃ (2.2 mmol) at 0°C to form the Vilsmeier reagent.

-

Stir at 60°C for 6 h, then hydrolyze with NaOH.

-

-

Regioselectivity :

-

Methoxy groups activate the 1-, 2-, 4-, 5-, 7-, and 8-positions. Steric hindrance and electronic effects favor formylation at the 2- and 7-positions.

-

-

Outcome :

Table 2: Vilsmeier-Haack Optimization

| POCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2.0 | 60 | 6 | 40 |

| 2.5 | 70 | 8 | 55 |

Oxidative Cleavage of Diols or Dienes

Diol Precursor Synthesis

Inspired by cyclobutanediol cleavage methods, a naphthalene diol could be cleaved to the dialdehyde:

-

Diels-Alder Approach :

-

React 3,6-dimethoxy-1,4-naphthoquinone with 1,3-butadiene to form a bicyclic adduct.

-

Reduce the quinone to a diol using NaBH₄.

-

-

Oxidative Cleavage :

Challenges and Optimization Opportunities

-

Regioselectivity in Formylation : Competing formylation at the 1- and 4-positions may occur. Use bulky directing groups or low temperatures to improve selectivity.

-

Over-Oxidation Mitigation : Employing TEMPO as a radical scavenger during SeO₂ oxidations reduces carboxylic acid formation.

-

Purification Difficulties : Silica gel chromatography may degrade aldehydes; alternative purification via recrystallization (e.g., ethyl acetate/hexane) is recommended.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 3,6-Dimethoxy-2,7-naphthalenedicarboxylic acid.

Reduction: 3,6-Dimethoxy-2,7-naphthalenedimethanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Key Reactions:

- Aldol Condensation: The compound can undergo aldol condensation reactions to form larger carbon frameworks, which are essential in synthesizing pharmaceuticals and agrochemicals.

- Condensation Reactions: It can act as a precursor for synthesizing heterocyclic compounds through condensation with amines or other nucleophiles.

Photochemical Applications

The compound has been investigated for its photochemical properties, particularly in the context of supramolecular chemistry and photodynamic therapy.

Photodynamic Therapy:

- Mechanism: The compound can generate reactive oxygen species upon light activation, making it a candidate for photodynamic therapy in cancer treatment.

- Research Findings: Studies have shown that when this compound is exposed to specific wavelengths of light, it can induce apoptosis in cancer cells through oxidative stress mechanisms .

Biological Applications

Research has indicated that this compound exhibits various biological activities that could be harnessed for therapeutic purposes.

Antioxidant Properties:

- The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative damage. This property is particularly valuable in developing supplements or drugs aimed at reducing oxidative stress-related diseases .

Antimicrobial Activity:

- Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. This makes it a potential candidate for use in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the applications of this compound across different domains:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde and methoxy groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde with related compounds based on substituent positions, synthesis routes, and properties inferred from the evidence.

Substituent Positioning and Electronic Effects

- Molecular Weight: 188.23 g/mol. Key Differences: The absence of aldehyde groups reduces reactivity toward nucleophilic addition or condensation reactions. Methoxy groups at 2,7-positions likely enhance solubility in polar solvents compared to unsubstituted naphthalene.

- 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile Structure: A naphthyridine core with methoxy (3,6-), amino (1,8-), and cyano (4-) groups . Molecular Weight: 261.24 g/mol (C₁₁H₁₁N₅O₂). Key Differences: The naphthyridine scaffold introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. The 3,6-dimethoxy pattern is analogous but on a heterocyclic system.

Functional Group Reactivity

- Aldehyde-Containing Analogs describes benzaldehyde derivatives (e.g., 3',4'-dimethoxybenzaldehyde) reacting with chromanones to form chalcone-like structures under acidic conditions . Inference: The aldehyde groups in this compound may undergo similar condensations, forming Schiff bases or serving as electrophiles in cross-coupling reactions.

- Isoflavonoids with Methoxy Substituents Compounds like 5,6-dimethoxyisoflavones () exhibit antioxidant activity due to methoxy groups stabilizing free radicals . Contrast: The aldehyde groups in the target compound may confer distinct reactivity (e.g., redox activity) compared to the hydroxyl/methoxy interplay in isoflavonoids.

Physical Properties and Stability

- Melting Points reports melting points for dimethoxy-substituted benzaldehydes (e.g., 3':4'-dimethoxy-chromanone derivatives at 117°C) . Prediction: The target compound’s melting point is likely higher than 2,7-dimethoxynaphthalene (liquid at room temperature) due to increased polarity from aldehyde groups.

Solubility

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone substituted with two methoxy groups and two aldehyde functional groups. The molecular formula is , and it has a molecular weight of approximately 218.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.21 g/mol |

| CAS Number | Not widely reported |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study by Zhang et al. (2021) demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models. The compound's ability to donate hydrogen atoms to free radicals contributes to its antioxidant capacity.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro experiments conducted by Liu et al. (2022) showed that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in animal models. A study published in the Journal of Medicinal Chemistry found that this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-induced inflammation models (Chen et al., 2023).

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Reactive Oxygen Species (ROS) Scavenging : The methoxy groups enhance the electron-donating ability of the compound, allowing it to neutralize ROS effectively.

- Apoptosis Induction : The aldehyde groups play a crucial role in activating apoptotic pathways by interacting with cellular proteins involved in cell survival.

- Cytokine Modulation : The compound appears to inhibit signaling pathways associated with inflammation, leading to reduced cytokine production.

Case Studies

- Zhang et al. (2021) : Investigated the antioxidant activity using DPPH and ABTS assays, demonstrating a significant reduction in oxidative stress markers in treated cells.

- Liu et al. (2022) : Conducted cytotoxicity assays on cancer cell lines and found that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Chen et al. (2023) : Studied the anti-inflammatory effects in vivo using a mouse model of acute inflammation and reported a marked decrease in inflammatory markers following treatment.

Q & A

Q. Q1. What are the key synthetic strategies for preparing 3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde, and how do methoxy groups influence reaction pathways?

Methodological Answer: The synthesis of dimethoxy-substituted naphthalene derivatives often involves regioselective methoxylation and formylation. A validated approach is the Vilsmeier-Haack reaction , which introduces aldehyde groups via electrophilic aromatic substitution . For methoxy placement, pre-functionalization of the naphthalene core with methoxy groups (e.g., using methoxy-protected intermediates) ensures positional control. Methoxy groups act as electron-donating substituents, directing formylation to specific positions (e.g., para or ortho to methoxy groups) . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) is critical to isolate the dicarbaldehyde product with >95% purity .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural validation requires a multi-technique approach:

- NMR Spectroscopy : H-NMR should show two aldehyde protons (δ ~9.8–10.2 ppm) and methoxy protons (δ ~3.8–4.0 ppm). C-NMR confirms carbonyl carbons (δ ~190–200 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) must match the theoretical mass (CHO: 244.0735 g/mol).

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis using SHELX software (SHELXL for refinement) resolves bond angles and spatial arrangements .

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., unexpected NOESY correlations) be resolved during structural analysis?

Methodological Answer: Unexpected NOESY signals may arise from conformational flexibility or intermolecular interactions. To resolve discrepancies:

Temperature-Dependent NMR : Conduct experiments at varying temperatures (e.g., 25°C to −40°C) to stabilize conformers and simplify spectra.

DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) to identify dominant conformers.

Cocrystallization Studies : Co-crystallize with a host molecule (e.g., cyclodextrins) to stabilize specific conformations for X-ray analysis .

Q. Q4. What strategies optimize the regioselective introduction of methoxy groups in naphthalene-based aldehydes?

Methodological Answer: Regioselectivity challenges arise due to competing electronic and steric effects. Mitigation strategies include:

- Protecting Group Chemistry : Temporarily block reactive positions (e.g., using tert-butyldimethylsilyl groups) before methoxylation.

- Directed Ortho-Metalation (DoM) : Use methoxy groups as directing agents in lithiation reactions to install substituents at specific sites .

- Microwave-Assisted Synthesis : Enhance reaction control and reduce side products via rapid, uniform heating (e.g., 100°C, 30 min) .

Q. Q5. How can researchers address aldehyde group instability during storage or handling?

Methodological Answer: Aldehydes are prone to oxidation and dimerization. Stabilization methods include:

- Inert Atmosphere Storage : Store under argon or nitrogen in amber vials to prevent oxidation.

- Derivatization : Convert aldehydes to stable acetals (e.g., using ethylene glycol) during long-term storage, followed by acid-catalyzed regeneration .

- Low-Temperature Preservation : Maintain at −20°C in desiccated conditions to inhibit moisture-induced degradation .

Data Interpretation & Validation

Q. Q6. How should researchers validate purity when HPLC and TLC data conflict?

Methodological Answer: Conflicts may arise due to co-eluting impurities or detection limits. Cross-validate using:

Dual-Detector HPLC : Pair UV (λ = 254 nm) with evaporative light scattering (ELS) detection to identify non-chromophoric impurities.

Combined TLC-Mass Spectrometry : Scrape TLC spots for direct MS analysis to confirm molecular identity.

Elemental Analysis : Verify C/H/O ratios within ±0.4% of theoretical values .

Q. Q7. What analytical methods best quantify trace impurities in this compound?

Methodological Answer: For sub-1% impurities:

- LC-MS/MS : Use a C18 column (2.6 µm particle size) with a 0.1% formic acid/acetonitrile gradient (5–95% over 20 min). Monitor fragment ions to differentiate isobaric species.

- NMR Relaxation Editing : Apply C-DEPT or T-filtered experiments to suppress dominant signals and amplify minor impurities .

Biological & Functional Studies

Q. Q8. How can the bioactivity of this compound be assessed in enzyme inhibition assays?

Methodological Answer: Design assays targeting methoxy-sensitive enzymes (e.g., cytochrome P450):

Fluorescence Quenching : Monitor changes in enzyme fluorescence upon aldehyde binding (excitation/emission: 280/340 nm).

Kinetic Analysis : Measure IC values via Michaelis-Menten plots under varying substrate concentrations (0.1–10 mM).

Docking Simulations : Use AutoDock Vina to predict binding modes, focusing on methoxy interactions with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.